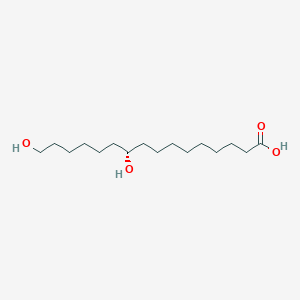
(s)-10,16-Dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana with data available.
Applications De Recherche Scientifique
Biodegradable Polyesters
One of the primary applications of (S)-10,16-Dihydroxyhexadecanoic acid is in the synthesis of biodegradable polyesters. These materials are increasingly important in developing sustainable alternatives to conventional plastics. The compound's dual hydroxy groups facilitate polymerization, allowing for the creation of both linear and branched structures that exhibit desirable mechanical properties .
Plant Biology
In plant biology, this compound plays a crucial role in the formation of cutin, a biopolymer that contributes to the protective barrier of plant surfaces. Studies have shown that oligomers containing this compound can enhance plant immunity by inducing calcium influx and activating mitogen-activated protein kinases (MAPKs) in response to pathogen attacks .
Medical Applications
The medical field is exploring derivatives of this compound for drug delivery systems and wound healing products. Its biocompatibility and biodegradability make it an attractive candidate for developing new therapeutic materials .
Tomato Cuticle Study
A significant study investigated the immune response triggered by the degradation of tomato cuticle containing this compound. Researchers found that this compound was effective in inducing calcium influx and MAPK activation in Arabidopsis plants, suggesting its potential role in enhancing plant immunity against pathogens .
Agricultural Applications
Research indicates that utilizing this compound or its derivatives could improve crop resistance to diseases by enhancing innate immune responses. This could lead to reduced reliance on chemical pesticides, promoting more sustainable agricultural practices .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Plant Immunity | Induces calcium influx and MAPK activation |
| Biodegradability | Used in producing sustainable materials |
| Drug Delivery | Explored for use in wound healing products |
Propriétés
Formule moléculaire |
C16H32O4 |
|---|---|
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
(10S)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m0/s1 |
Clé InChI |
VJZBXAQGWLMYMS-HNNXBMFYSA-N |
SMILES isomérique |
C(CCCCC(=O)O)CCC[C@@H](CCCCCCO)O |
SMILES canonique |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonymes |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















